5-Bromo-2-(difluoromethoxy)pyridine

Catalog No.
S999199
CAS No.
899452-26-7
M.F
C6H4BrF2NO
M. Wt
224 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(difluoromethoxy)pyridine

CAS Number

899452-26-7

Product Name

5-Bromo-2-(difluoromethoxy)pyridine

IUPAC Name

5-bromo-2-(difluoromethoxy)pyridine

Molecular Formula

C6H4BrF2NO

Molecular Weight

224 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H

InChI Key

TUKUVGKMNSUOJF-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1Br)OC(F)F

Canonical SMILES

C1=CC(=NC=C1Br)OC(F)F
This paper will provide an informative and persuasive look into the chemical compound 5-Bromo-2-(difluoromethoxy)pyridine. This chemical is gaining attention in various scientific fields for its unique properties and potential for usage in multiple applications. The paper will focus on providing an overview of the compound, its physical and chemical properties, methods of synthesis and characterization, biological properties, analytical methods, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
5-Bromo-2-(difluoromethoxy)pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is a colorless liquid with a molecular formula of C6H3BrF2NO. This compound is one of several pyridine analogs that are commonly used in medicinal chemistry and drug design. It is also used in the development of agrochemicals, such as herbicides, insecticides, and fungicides.
This compound has a melting point of -21 °C and a boiling point of 138-139 °C. It has a density of 1.77 g/cm³ and a molecular weight of 228. The compound is soluble in ether, ethanol, and chlorinated solvents. It is stable under normal conditions and does not react with water or acid.
The synthesis of 5-Bromo-2-(difluoromethoxy)pyridine involves the reaction of 2-bromo-5-difluoromethoxy benzoic acid with potassium t-butoxide in tetrahydrofuran. The resulting intermediate is then treated with t-butyl alcohol and trifluoroacetic acid to yield the final product.
Characterization of this compound is typically done using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide information about the molecular structure, purity, and identity of the compound.
Several analytical methods have been developed to detect and quantify 5-Bromo-2-(difluoromethoxy)pyridine in various matrices. These methods include gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS). These methods are sensitive, specific, and reliable for detecting this compound in complex matrices.
The biological properties of 5-Bromo-2-(difluoromethoxy)pyridine have been studied extensively in recent years. It has been shown to have cytotoxic effects on various cancer cell lines, including colon, lung, and breast cancer cells. It also exhibits antifungal and antibacterial activities.
The toxicity and safety of 5-Bromo-2-(difluoromethoxy)pyridine in scientific experiments are important considerations for researchers working with this compound. According to available data, this compound has a low acute toxicity and is not classified as a carcinogen, mutagen, or reproductive toxicant. However, caution should be taken when handling this compound due to its potential for skin and eye irritation.
The unique properties of 5-Bromo-2-(difluoromethoxy)pyridine make it an attractive candidate for various scientific applications. It has been used in drug discovery, agrochemical development, and material science. Its cytotoxicity also makes it a potentially valuable tool for cancer research.
Research on 5-Bromo-2-(difluoromethoxy)pyridine is ongoing in various fields. Recent studies have focused on its antifungal and antibacterial activities, as well as its potential for drug discovery. Research has also been conducted on its physical and chemical properties, synthesis methods, and analytical methods.
The potential applications of 5-Bromo-2-(difluoromethoxy)pyridine are vast and varied. Its unique properties make it a valuable tool in drug discovery and agrochemical development. It may also have applications in material science, particularly in the development of polymers and coatings.
Although 5-Bromo-2-(difluoromethoxy)pyridine shows promise in various applications, there are also limitations and challenges to its use. These include its potential for toxicity and the need for further research on its properties and applications. Future directions for research on this compound include exploring its potential in cancer research, material science, and drug discovery.
5-Bromo-2-(difluoromethoxy)pyridine is a unique and versatile chemical compound that has potential applications in various scientific fields. Its physical and chemical properties, synthesis methods, biological properties, analytical methods, and potential applications make it an attractive candidate for research and development. Further research is needed to fully understand its properties and potential applications, but the future looks bright for this compound.

XLogP3

2.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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